
XZH-5
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Overview
Description
XZH-5 is a STAT3 inhibitor.
Scientific Research Applications
Key Findings from Research Studies
-
Inhibition of Cancer Cell Growth :
- XZH-5 has been demonstrated to suppress cell viability in human hepatocellular carcinoma and rhabdomyosarcoma cells by inhibiting STAT3 phosphorylation and inducing apoptosis .
- In studies involving breast and pancreatic cancer cells, this compound not only inhibited STAT3 activity but also downregulated downstream targets such as Cyclin D1, Bcl-2, and Survivin .
- Enhancement of Chemotherapeutic Efficacy :
- Selectivity and Safety :
Case Study 1: Breast Cancer
A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. Treatment with this compound resulted in:
- Significant inhibition of colony formation.
- Induction of apoptosis as evidenced by increased levels of cleaved PARP and Caspase-3.
- Downregulation of STAT3 target genes, leading to reduced cell proliferation .
Case Study 2: Pancreatic Cancer
In another study focusing on pancreatic cancer cell lines (PANC-1), researchers found that:
- This compound treatment led to decreased viability and enhanced sensitivity to Gemcitabine.
- The compound effectively inhibited STAT3 signaling pathways without affecting other signaling pathways like mTOR or ERK, confirming its specificity .
Data Table: Summary of this compound Applications
Application Area | Description | Key Findings |
---|---|---|
Cancer Treatment | Inhibition of STAT3 signaling in various cancers | Suppresses tumor growth, induces apoptosis, enhances chemotherapy efficacy |
Breast Cancer | Enhances cytotoxicity of Doxorubicin | Inhibits colony formation, induces apoptosis in MDA-MB-231 cells |
Pancreatic Cancer | Enhances sensitivity to Gemcitabine | Decreases cell viability, selectively inhibits STAT3 without affecting normal cells |
Rhabdomyosarcoma | Targets constitutive STAT3 activation | Induces apoptosis, suppresses colony-forming ability |
Properties
CAS No. |
1360562-98-6 |
---|---|
Molecular Formula |
C22.H25F6N5O4 |
Molecular Weight |
537.46 |
IUPAC Name |
2(S)-{2(S)-[3-(3,5-Bis-trifluoromethyl-phenyl)-ureido]-3-methyl-butyrylamino}-3-(1-methyl- 1H-imidazol-4-yl)-propionic acid methyl este |
InChI |
InChI=1S/C22H25F6N5O4/c1-12(2)5-18(34)33(17(19(35)37-4)9-16-10-32(3)11-29-16)31-20(36)30-15-7-13(21(23,24)25)6-14(8-15)22(26,27)28/h6-8,10-12,17H,5,9H2,1-4H3,(H2,30,31,36)/t17-/m0/s1 |
InChI Key |
SYSZGLKKVMTFTM-KRWDZBQOSA-N |
SMILES |
O=C(OC)[C@@H](N(NC(NC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)=O)C(CC(C)C)=O)CC2=CN(C)C=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XZH-5; XZH 5; XZH5; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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